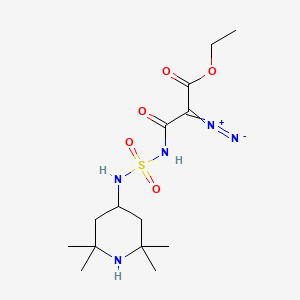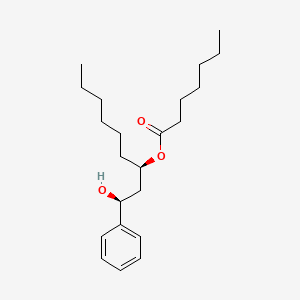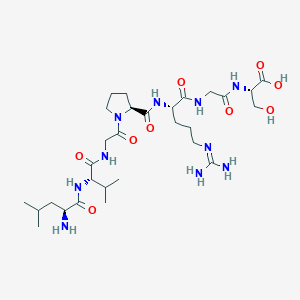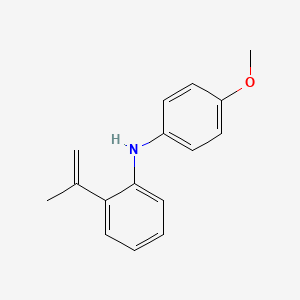
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group attached to the phenyl ring and a prop-1-en-2-yl group attached to the aniline nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline typically involves the following steps:
Starting Materials: Aniline, 4-methoxybenzaldehyde, and prop-1-en-2-yl bromide.
Step 1: The reaction begins with the condensation of aniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form N-(4-methoxyphenyl)aniline.
Step 2: The resulting N-(4-methoxyphenyl)aniline is then reacted with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the condensation and alkylation reactions.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Substitution: The methoxy group and the aniline nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and alkylating agents for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)aniline: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
N-(4-Methoxyphenyl)-2-(prop-1-en-2-yl)amine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
特性
CAS番号 |
918163-02-7 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17NO/c1-12(2)15-6-4-5-7-16(15)17-13-8-10-14(18-3)11-9-13/h4-11,17H,1H2,2-3H3 |
InChIキー |
PWKLRNLBJWOKNQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=CC=C1NC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


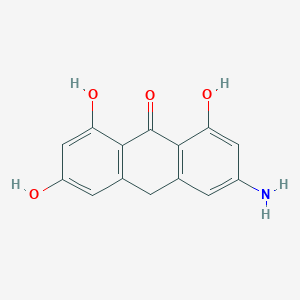
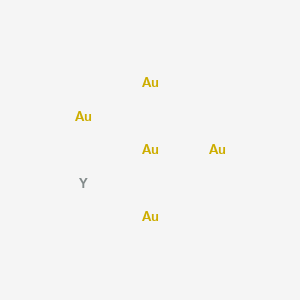
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B15171207.png)
![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B15171215.png)
![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)
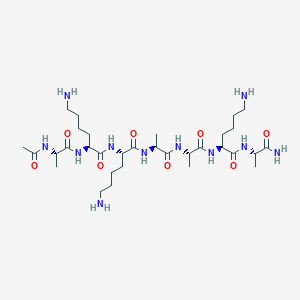
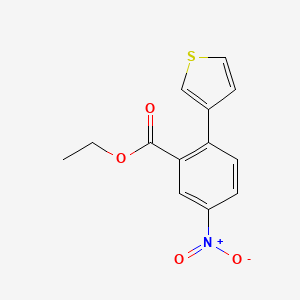
![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)
![3,7-Dihydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B15171273.png)
![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
